Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl

CAS No.: 857410-56-1

Cat. No.: VC13602345

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857410-56-1 |

|---|---|

| Molecular Formula | C8H12ClN3O2 |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | ethyl 4-amino-2-methylpyrimidine-5-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C8H11N3O2.ClH/c1-3-13-8(12)6-4-10-5(2)11-7(6)9;/h4H,3H2,1-2H3,(H2,9,10,11);1H |

| Standard InChI Key | NXOVTUODCUCFLK-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(N=C1N)C.Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(N=C1N)C.Cl |

Introduction

Molecular Structure and Physicochemical Properties

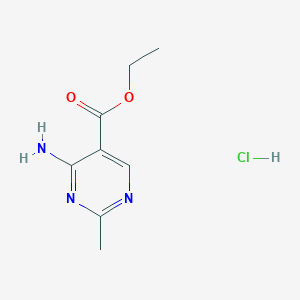

Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl features a pyrimidine ring substituted at positions 2 (methyl group), 4 (amino group), and 5 (ethoxycarbonyl group), with a hydrochloride counterion stabilizing the structure. The presence of both electron-donating (amino) and electron-withdrawing (carboxylate) groups creates a polarized electronic environment, influencing its reactivity and interactions with biological targets.

Synthesis and Chemical Reactivity

The synthesis of ethyl 4-amino-2-methylpyrimidine-5-carboxylate typically begins with pyrimidine precursors, leveraging cyclization and functionalization reactions. A common route involves:

-

Condensation Reactions: Ethyl acetoacetate reacts with urea or amidine derivatives under acidic or basic conditions to form the pyrimidine core .

-

Functional Group Introduction: Subsequent steps introduce the amino and methyl groups via nucleophilic substitution or catalytic amination.

-

Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt.

The compound’s reactivity is dominated by its amino and carboxylate groups. The amino group participates in condensation reactions (e.g., forming Schiff bases), while the carboxylate moiety can undergo ester hydrolysis or serve as a hydrogen bond acceptor . These properties make it a versatile intermediate for synthesizing more complex molecules, such as kinase inhibitors or antimicrobial agents.

Biological and Pharmaceutical Applications

Pyrimidine derivatives are renowned for their broad-spectrum biological activities. Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl exhibits potential in the following areas:

Antimicrobial Activity

The amino and carboxylate groups enable interactions with bacterial enzymes and nucleic acids. Preliminary studies suggest inhibitory effects against Gram-positive bacteria, though specific MIC values require further validation.

Drug Delivery Enhancements

The hydrochloride salt’s improved solubility facilitates formulation in hydrophilic delivery systems, enhancing bioavailability compared to the free base.

Comparison with Related Pyrimidine Derivatives

Table 2: Structural and Functional Comparison

| Compound | Key Features | Biological Activity |

|---|---|---|

| Ethyl 4-amino-2-methylpyrimidine-5-carboxylate HCl | Methyl at C2, amino at C4, HCl salt | Antimicrobial, kinase inhibition |

| Ethyl 4-ethoxy-2-methylpyrimidine-5-carboxylate | Ethoxy at C4, methyl at C2 | Agrochemical applications |

| 5-Amino-2-methylthiazole-4-carboxylate | Thiazole ring, methyl at C2 | Antifungal properties |

The hydrochloride salt distinguishes this compound by enhancing solubility without altering the core pharmacophore, unlike ethoxy or thiazole variants .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s mode of action against bacterial and cancer targets.

-

Derivatization: Explore substituent effects on potency and selectivity.

-

In Vivo Testing: Assess toxicity and efficacy in animal models to advance therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume